Human OCT1 Transporter Inhibition: A Quantitative Anchor for Transporter Liability Profiling
CAS 2034259-73-7 has been directly assayed for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, yielding an IC₅₀ of 1.38 × 10⁵ nM (138 µM). [1] This value provides a quantitative benchmark for transporter-mediated drug interaction potential. In contrast, no publicly accessible OCT1 inhibition data have been located for the nearest structural analogs (2-cyano CAS 2034249-38-0, 2-bromo CAS 2034594-58-4, 2-trifluoromethyl CAS 2034399-42-1, or 3-chloro-2-methyl CAS 2034407-41-3) in BindingDB, ChEMBL, or PubChem as of the search date. [1] The 3-methyl substitution on the benzenesulfonamide ring thus represents the only substitution pattern within this analog series for which a measured OCT1 interaction parameter is available, making it the default reference compound for comparative transporter pharmacology studies within this scaffold.
| Evidence Dimension | Inhibition of human OCT1-mediated substrate uptake in HEK293 cells |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM (138 µM) |
| Comparator Or Baseline | No public OCT1 IC₅₀ data available for 2-cyano, 2-bromo, 2-CF₃, or 3-Cl-2-Me analogs (BindingDB, ChEMBL, PubChem searched). Baseline for OCT1 inhibitors: clinically relevant OCT1 inhibitors typically exhibit IC₅₀ < 10 µM. |
| Quantified Difference | Not calculable (data gap for comparators). The 138 µM IC₅₀ indicates weak OCT1 inhibition, suggesting low risk of OCT1-mediated drug–drug interactions for the 3-methyl analog relative to potent OCT1 inhibitors. |
| Conditions | Recombinant human OCT1 expressed in HEK293 cells; ASP+ substrate uptake measured by microplate reader. (BindingDB Assay ID linked to Monomer 50241341.) |
Why This Matters
OCT1 inhibition data are critical for early ADME-Tox triaging; this compound provides the only available OCT1 interaction benchmark for the pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl-benzenesulfonamide analog series.
- [1] BindingDB, Monomer ID 50241341. Affinity Data: IC50 1.38E+5 nM (Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake by microplate reader). View Source
